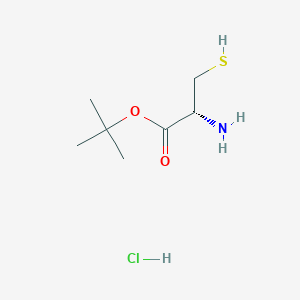![molecular formula C16H17ClN2O2S B2784957 3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide CAS No. 2097862-20-7](/img/structure/B2784957.png)
3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been the subject of scientific research due to its potential applications in the field of medicine.
科学的研究の応用
Polymorphism and Solvent Dependence
A new polymorph of N-(6-methylpyridin-2-yl)mesitylenesulfonamide was identified, illustrating the impact of solvent on the crystalline structure of sulfonamide derivatives. This discovery provides insights into the solvent-dependent dimorphism, critical for understanding the physical properties and stability of pharmaceutical compounds (Pan & Englert, 2013).
Antibody Generation for Sulfonamide Detection
Research on generating broad specificity antibodies for detecting sulfonamide antibiotics developed a highly sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing milk samples. This work emphasizes the relevance of sulfonamides in environmental monitoring and food safety, underscoring the flexibility of sulfonamide derivatives in developing detection tools (Adrián et al., 2009).
Sulfonamide-Based Carbonic Anhydrase Inhibitors
Studies on unprotected primary sulfonamide groups have led to the discovery of novel carbonic anhydrase inhibitors, showcasing the potential of sulfonamide derivatives in therapeutic applications, especially in treating conditions like glaucoma and edema (Sapegin et al., 2018).
Anticancer Potential
Research into dibenzensulfonamides has uncovered their anticancer effects by inducing apoptosis and autophagy pathways, in addition to inhibiting carbonic anhydrase isoenzymes associated with cancer. This highlights the potential of sulfonamide derivatives as anticancer drug candidates (Gul et al., 2018).
Synthesis of Cyclopropanes
A novel method for synthesizing cyclopropanes from 1-chloroalkyl phenyl sulfoxides using magnesium carbenoids showcases the chemical versatility of sulfonamide-related compounds in organic synthesis and potential pharmaceutical applications (Satoh, Musashi, & Kondo, 2005).
特性
IUPAC Name |
3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-11-14(17)3-2-4-16(11)22(20,21)19-10-12-5-8-15(18-9-12)13-6-7-13/h2-5,8-9,13,19H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGHZAAZSMJWDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CN=C(C=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2784874.png)
![2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B2784875.png)





![4-methyl-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2784884.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B2784885.png)
![2-[1-(2-Methoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2784887.png)
![1-(3-Ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2784892.png)

![N-(3-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2784895.png)
![N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide](/img/structure/B2784897.png)